3-((4-((3-Hydroxy-4-methylphenyl)amino)pyrimidin-2-yl)amino)benzamide
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Overview
Description
- GW575808A is a chemical compound with the following properties:
- Molecular weight: 371.11 g/mol
- AlogP (partition coefficient): 3.50
- Hydrogen bond donors: 5
- Hydrogen bond acceptors: 7
- Total atoms: 44
- It is commercially available .
- Further information about its structure, drug targets, and compound forms can be found on canSAR.ai .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GW575808A are not readily available in the sources I’ve accessed. it’s essential to explore scientific literature or patents for detailed information.
- Industrial production methods would likely involve optimization of existing synthetic routes to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
- Without specific data, I can’t provide a comprehensive analysis of the types of reactions GW575808A undergoes. typical reactions for organic compounds include oxidation, reduction, substitution, and cyclization.
- Common reagents and conditions would depend on the specific functional groups present in GW575808A.
- Major products formed from these reactions would also vary based on the reaction type and starting materials.
Scientific Research Applications
- GW575808A’s applications span various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigate its potential as a drug candidate.
Industry: Evaluate its use in materials science or other industrial processes.
Mechanism of Action
- Unfortunately, specific details regarding GW575808A’s mechanism of action are not readily available in the sources I’ve accessed.
- To understand its effects, researchers would need to investigate its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare GW575808A with related molecules based on structural features, functional groups, and biological activity.
- Highlight its uniqueness by emphasizing any distinctive properties or applications.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[[4-(3-hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-6-14(10-15(11)24)21-16-7-8-20-18(23-16)22-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) |
InChI Key |
PKAORYXTBFAULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N)O |
Origin of Product |
United States |
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